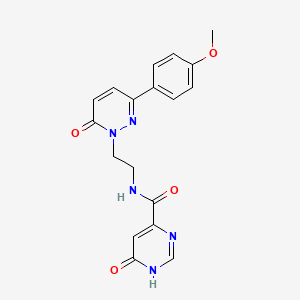
6-hydroxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-hydroxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-hydroxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a member of the pyrimidine and pyridazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N4O3, with a molecular weight of approximately 344.38 g/mol. The structure includes a pyrimidine ring, a hydroxyl group, and a methoxy-substituted phenyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an anticancer agent, antibacterial properties, and effects on cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the pyrimidine and pyridazine classes. For instance, derivatives with methoxy and hydroxy groups have shown significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 3.1 | Effective against breast cancer cells |
| 2-hydroxy-4-methoxy-substituted derivative | HCT 116 | 2.2–4.4 | High efficacy against colorectal cancer |
| N-methyl-substituted derivative | HEK 293 | 5.3 | Moderate toxicity observed |
The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that regulate cell proliferation and apoptosis pathways, leading to reduced tumor growth.
Antibacterial Activity
In addition to anticancer effects, this compound exhibits antibacterial properties . Studies have shown that related compounds can inhibit the growth of Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was reported at around 8 µM, indicating promising antibacterial activity.
The biological effects of This compound are primarily mediated through:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell cycle regulation or DNA repair mechanisms.
- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that control cell survival and proliferation.
- Oxidative Stress Induction: Some derivatives have demonstrated the ability to induce oxidative stress in cancer cells, leading to increased apoptosis.
Case Studies
Several case studies illustrate the efficacy and safety profile of this compound:
-
Study on MCF-7 Cells:
- Objective: To assess antiproliferative effects.
- Findings: The compound reduced cell viability significantly at low micromolar concentrations (IC50 = 3.1 µM), suggesting potential as a therapeutic agent in breast cancer treatment.
-
Antibacterial Efficacy:
- Objective: To evaluate antibacterial properties.
- Findings: Demonstrated significant inhibition of E. faecalis growth at MIC = 8 µM, highlighting its potential use in treating bacterial infections.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-27-13-4-2-12(3-5-13)14-6-7-17(25)23(22-14)9-8-19-18(26)15-10-16(24)21-11-20-15/h2-7,10-11H,8-9H2,1H3,(H,19,26)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJDNUMTHOMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














